N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide
Description
N-[1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a structurally complex molecule featuring a pyrazole core substituted with a 1,1-dioxidotetrahydrothiophene (tetrahydrothiophene sulfone) group and an indole carboxamide moiety. The 2-methoxyethyl chain on the indole may improve solubility, while the carboxamide linker facilitates hydrogen bonding interactions.
Properties
Molecular Formula |
C20H24N4O4S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-1-(2-methoxyethyl)indole-4-carboxamide |
InChI |
InChI=1S/C20H24N4O4S/c1-14-12-19(24(22-14)15-7-11-29(26,27)13-15)21-20(25)17-4-3-5-18-16(17)6-8-23(18)9-10-28-2/h3-6,8,12,15H,7,9-11,13H2,1-2H3,(H,21,25) |
InChI Key |
SECWUAMNTPGCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C3C=CN(C3=CC=C2)CCOC)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core indole structure, followed by the introduction of the pyrazole and tetrahydrothiophene moieties. The final step involves the formation of the carboxamide linkage. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the dioxidotetrahydrothiophene group makes it susceptible to oxidation reactions.
Reduction: The pyrazole ring can participate in reduction reactions under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a unique molecular structure that includes multiple heterocycles, which contribute to its biological activity. Its molecular formula is , and it exhibits a molecular weight of approximately 368.5 g/mol. The presence of functional groups such as pyrazole and indole enhances its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide exhibit significant anticancer properties. For instance, related pyrazole derivatives have been studied for their ability to modulate androgen receptors, which are crucial in the development of prostate cancer. These compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Studies have demonstrated that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain pathways. The inhibition of COX enzymes by such compounds may provide therapeutic benefits in treating inflammatory diseases .
Binding Affinity Studies
This compound can be subjected to binding affinity studies using techniques such as surface plasmon resonance or isothermal titration calorimetry. These studies help determine the compound's interaction with specific biological targets, providing insights into its potential therapeutic applications .
Case Study 1: Anticancer Efficacy
A study published in MDPI explored the anticancer efficacy of a related pyrazole derivative in prostate cancer models. The findings indicated that the compound inhibited tumor growth by modulating androgen receptor activity, suggesting that similar derivatives could be developed for targeted cancer therapies .
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of pyrazole-based compounds. The study reported that these compounds effectively reduced inflammation in animal models by inhibiting COX enzymes, leading to decreased levels of pro-inflammatory cytokines .
Mechanism of Action
The compound exerts its effects by activating GIRK channels, which are key effectors in G protein-coupled receptor (GPCR) signaling pathways. These channels modulate cellular excitability by allowing potassium ions to flow into the cell, leading to hyperpolarization and reduced neuronal firing. The molecular targets include the GIRK1 and GIRK2 subunits, which form heteromeric complexes that are widely expressed in the brain and peripheral tissues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s key functional groups are compared to analogs in Table 1.
Table 1: Structural and Functional Comparison
*Estimated based on molecular formula.
Physicochemical and Pharmacokinetic Inferences
- Bioisosteric Replacements : The indole carboxamide in the target may offer stronger hydrogen bonding than ’s tetrazole-thioether, which prioritizes metabolic resistance .
- Fluorine vs. Methoxyethyl : ’s fluorobenzyl group enhances stability via C-F bond inertia, whereas the target’s methoxyethyl chain balances solubility and flexibility .
Research Implications
While direct biological data for the target compound are absent, its design aligns with trends in kinase inhibitor development (e.g., sulfone-containing analogs) and GPCR modulators (indole derivatives). Future studies should prioritize:
Synthetic Optimization : Leverage methods from and for scalable sulfone and carboxamide formation .
In Silico Docking : Compare binding modes with ’s fluorinated analog to assess target selectivity .
ADMET Profiling : Evaluate sulfone-driven polarity effects on absorption and excretion.
Biological Activity
N-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-1-(2-methoxyethyl)-1H-indole-4-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 433.5 g/mol. Its structural components include a dioxidotetrahydrothiophene moiety, a pyrazole ring, and an indole derivative, which contribute to its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O₄S |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 1574483-69-4 |
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The initial step often includes the preparation of the dioxidotetrahydrothiophene intermediate, which is then coupled with the pyrazole derivative in the presence of suitable reagents like potassium carbonate.
3.1 Antimicrobial Activity
Research indicates that derivatives of pyrazole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including:
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) in the range of 31.25 to 125 μg/mL against these pathogens .
3.2 Anti-inflammatory and Anticancer Activities
The compound's structure suggests potential anti-inflammatory and anticancer activities. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways. Additionally, some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
3.3 Insecticidal Activity
Some derivatives have also been evaluated for their insecticidal properties against agricultural pests such as Mythimna separate and Helicoverpa armigera. Preliminary bioassays revealed promising results with lethal concentrations effective at 500 mg/L .
Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrazole derivatives demonstrated that compounds similar to this compound exhibited notable antibacterial activity against E. coli and S. aureus. The zone of inhibition was measured using the well diffusion method, with results indicating significant efficacy compared to standard antibiotics .
Study 2: Anti-inflammatory Mechanisms
In another study focusing on anti-inflammatory mechanisms, it was found that pyrazole derivatives could effectively reduce inflammation markers in vitro by inhibiting the production of pro-inflammatory cytokines . This suggests that compounds like this compound may offer therapeutic benefits in inflammatory diseases.
5. Conclusion
This compound showcases significant potential across various biological activities including antimicrobial, anti-inflammatory, and insecticidal effects. Further research is warranted to explore its full therapeutic potential and mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
